molecular formula C15H22N4O3 B2950830 N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034249-27-7

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Número de catálogo: B2950830
Número CAS: 2034249-27-7
Peso molecular: 306.366
Clave InChI: SYGOHKRRONNTKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic pyrrolidine-carboxamide derivative featuring a cyclopentyl substituent on the carboxamide nitrogen and a 6-methoxypyridazine moiety linked via an ether bond at the pyrrolidine C3 position. The 6-methoxypyridazine group may enhance metabolic stability, as seen in related compounds .

Propiedades

IUPAC Name

N-cyclopentyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-21-13-6-7-14(18-17-13)22-12-8-9-19(10-12)15(20)16-11-4-2-3-5-11/h6-7,11-12H,2-5,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGOHKRRONNTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores its biological activity through various studies, including in vitro experiments and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a pyrrolidine structure substituted with a cyclopentyl group and a methoxypyridazin moiety. Its molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, and it has a molecular weight of approximately 302.37 g/mol. The presence of the methoxypyridazin group is significant as it relates to the compound's interaction with biological targets.

Inhibition of c-Met Kinase

Research indicates that this compound exhibits inhibitory activity against c-Met kinase, which is implicated in various cancers. The following table summarizes the IC50 values of this compound compared to other known inhibitors:

Compound NameIC50 (μM)
This compound0.090
Foretinib (Positive Control)0.019
Compound 12e (Related Compound)0.090

This data demonstrates that the compound's potency is comparable to Foretinib, a known c-Met inhibitor, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table presents the IC50 values for these cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that this compound can effectively inhibit cell proliferation in these cancer types, supporting its potential use in cancer therapy.

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased apoptosis rates in A549 cells, with significant increases observed at higher concentrations:

  • Control Group Apoptosis Rate : 5.16%
  • 3.75 μM Treatment : 13.73%
  • 7.50 μM Treatment : 24.87%
  • 15.00 μM Treatment : 35.87%

Additionally, cell cycle analysis indicated that the compound causes G0/G1 phase arrest, which is critical for inhibiting cancer cell proliferation.

Study on Structure–Activity Relationships (SAR)

A comprehensive SAR analysis was conducted to understand how structural modifications affect biological activity. It was found that substituents on the pyrrolidine ring and variations in the methoxypyridazin group significantly influence both kinase inhibition and cytotoxicity profiles.

Clinical Relevance

Given its promising activity against c-Met and notable cytotoxic effects on multiple cancer cell lines, further clinical studies are warranted to evaluate its therapeutic potential in oncology settings.

Comparación Con Compuestos Similares

TAK-385 ()

TAK-385, a thienopyrimidine derivative, shares the 6-methoxypyridazin-3-yl group but incorporates a dimethylaminomethyl side chain and a difluorobenzyl moiety. It demonstrates superior GnRH antagonistic activity (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition compared to analogs like sufugolix. This highlights the importance of the 6-methoxypyridazine group in enhancing target specificity while minimizing off-target metabolic interactions .

Pyrrolidine-Carboxamide Derivatives ()

Compounds 8c–8g (Table 1) share the pyrrolidine-1-carboxamide core but vary in substituents:

  • Aryl Groups : 8c (4-methoxyphenyl) and 8d (4-bromophenyl) exhibit moderate yields (45–68%) and melting points (152–179°C), suggesting stable crystalline forms.
  • Alkyl Groups : 8f (hexyl) and 8g (cyclohexyl) show lower yields (34–68%) but comparable thermal stability. The cyclohexyl group in 8g (melting point 166–167°C) mirrors the cyclopentyl group in the target compound, indicating steric bulk may improve crystallinity .

Table 1. Physical Properties of Pyrrolidine-Carboxamide Analogs

Compound Substituent Yield (%) Melting Point (°C)
8c 4-Methoxyphenyl 45 152–153
8d 4-Bromophenyl 68 179
8g Cyclohexyl 68 166–167

Bioavailability and Metabolic Stability

Fragment-Sized EthR Inhibitors ()

N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide (Compound 10) demonstrates fragment-sized design (MW < 300 Da), which enhances membrane permeability. Its synthesis via hydrogenation (Pd/C catalyst) suggests scalability, though the furan-to-tetrahydrofuran modification may reduce metabolic oxidation risks compared to the target compound’s methoxypyridazine group .

Pyridine Derivatives ()

tert-Butyl-protected analogs (e.g., tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) highlight the role of bulky protecting groups in improving solubility and stability. However, iodinated or chlorinated pyridines (e.g., N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide) may introduce reactivity concerns absent in the target compound’s methoxypyridazine .

Solid-State Formulations ()

The patented (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide emphasizes the utility of trifluoroethyl groups and salt formulations to enhance bioavailability. This contrasts with the target compound’s cyclopentyl group, which balances lipophilicity and metabolic resistance without fluorine-dependent electronic effects .

Key Differentiators of N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

  • Structural Uniqueness : The cyclopentyl-carboxamide and 6-methoxypyridazine-ether combination avoids steric hindrance seen in bulkier analogs (e.g., 8g) while retaining metabolic stability.
  • Therapeutic Potential: Unlike TAK-385’s focus on GnRH antagonism, the target compound’s simpler scaffold may allow broader applications, such as kinase inhibition or antimicrobial activity, pending further studies.
  • Synthetic Feasibility : Higher yields (cf. 8c–8g) and absence of halogens (cf. ) suggest easier synthesis and reduced toxicity risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.